molecular formula C16H16N2O4S B2624187 5-{[(6-Ethyl-1,3-benzothiazol-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1105242-08-7

5-{[(6-Ethyl-1,3-benzothiazol-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2624187
CAS No.: 1105242-08-7
M. Wt: 332.37
InChI Key: BHSNSGDXRPZRQB-UHFFFAOYSA-N
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Description

The compound “5-{[(6-Ethyl-1,3-benzothiazol-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound also contains a 1,3-dioxane-4,6-dione moiety, which is a cyclic dione structure .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular formula of the compound is C16H16N2O4S . The structure of the compound can be confirmed by various spectroscopic techniques such as IR, 1HNMR and mass spectral data .


Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .


Physical and Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density can be found in chemical databases .

Future Directions

The compound holds tremendous potential for scientific research, offering intriguing applications across various fields. Further studies could explore its potential applications in medicinal chemistry, organic synthesis, and the development of new methods for the natural product inspired bioactive glycohybrids .

Properties

IUPAC Name

5-[[(6-ethyl-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-4-9-5-6-11-12(7-9)23-15(18-11)17-8-10-13(19)21-16(2,3)22-14(10)20/h5-8H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSNSGDXRPZRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC(OC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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